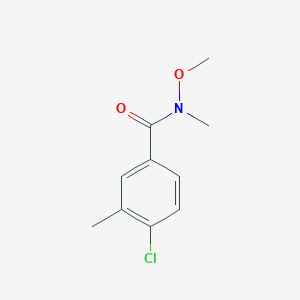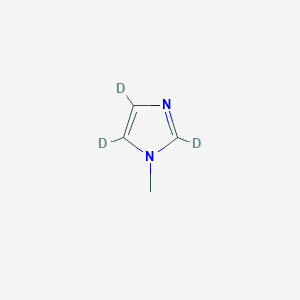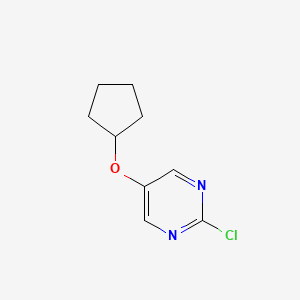
4-クロロ-N-メトキシ-N,3-ジメチルベンズアミド
説明
“4-chloro-N-methoxy-N,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 g/mol .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-methoxy-N,3-dimethylbenzamide” can be represented by the InChI code: 1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 . This indicates the presence of a benzamide group with chlorine, methoxy, and dimethyl substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-methoxy-N,3-dimethylbenzamide” include a molecular weight of 213.66 g/mol . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
抗酸化活性
ベンズアミド化合物、特に4-クロロ-N-メトキシ-N,3-ジメチルベンズアミドは、抗酸化活性を示すことが判明しています . この特性は、酸化反応が製品の腐敗や劣化につながる可能性のある食品保存、化粧品、医薬品など、さまざまな分野で役立ちます .
抗菌活性
ベンズアミドは、抗菌活性を示すことが報告されています . これは、4-クロロ-N-メトキシ-N,3-ジメチルベンズアミドが、新しい抗菌薬の開発のための潜在的な候補であることを示唆しています .
抗炎症活性
ベンズアミド、特に4-クロロ-N-メトキシ-N,3-ジメチルベンズアミドは、抗炎症作用を有することが報告されています . これは、炎症を特徴とする状態の治療に役立つ可能性があります .
抗真菌活性
ベンズアミドは、抗真菌活性を示すことが報告されています . これは、4-クロロ-N-メトキシ-N,3-ジメチルベンズアミドが、抗真菌薬の開発に使用できる可能性を示唆しています .
抗HSV活性
ベンズアミドは、抗HSV(単純ヘルペスウイルス)活性を示すことが報告されています . これは、4-クロロ-N-メトキシ-N,3-ジメチルベンズアミドが、抗ウイルス薬の開発に使用できる可能性を示唆しています .
産業用途
アミド化合物、特にベンズアミドは、プラスチック、ゴム産業、紙産業、農業などのさまざまな産業セクターで使用されています . これは、4-クロロ-N-メトキシ-N,3-ジメチルベンズアミドが、潜在的な産業用途を持つ可能性があることを示唆しています .
Safety and Hazards
The safety information for “4-chloro-N-methoxy-N,3-dimethylbenzamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
生化学分析
Biochemical Properties
4-chloro-N-methoxy-N,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-chloro-N-methoxy-N,3-dimethylbenzamide can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . It can alter gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-chloro-N-methoxy-N,3-dimethylbenzamide affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .
Molecular Mechanism
The molecular mechanism of action of 4-chloro-N-methoxy-N,3-dimethylbenzamide involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 4-chloro-N-methoxy-N,3-dimethylbenzamide can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic or basic conditions . Long-term exposure to 4-chloro-N-methoxy-N,3-dimethylbenzamide has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates . In vitro studies have demonstrated that the compound’s effects can persist for several days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on physiological functions . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, where a specific dosage level must be reached before significant biological effects are observed . These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects .
Metabolic Pathways
4-chloro-N-methoxy-N,3-dimethylbenzamide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The interaction of 4-chloro-N-methoxy-N,3-dimethylbenzamide with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments . The distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide can affect its biological activity, as the concentration of the compound in specific tissues determines its efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of 4-chloro-N-methoxy-N,3-dimethylbenzamide is critical for its activity and function. This compound is known to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing 4-chloro-N-methoxy-N,3-dimethylbenzamide to these specific compartments . The localization of the compound within these organelles can influence its ability to modulate metabolic pathways and cellular functions .
特性
IUPAC Name |
4-chloro-N-methoxy-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAQQBYNHFYZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)

![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)


![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)

![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)




